Methyl 4-chloro-5-oxooxolane-2-carboxylate
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Overview
Description
Methyl 4-chloro-5-oxooxolane-2-carboxylate: is an organic compound with a molecular formula of C6H7ClO4 It is a derivative of oxolane, featuring a chlorine atom and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-5-oxooxolane-2-carboxylate typically involves the reaction of 4-chloro-5-oxooxolane-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
4-chloro-5-oxooxolane-2-carboxylic acid+methanolcatalystMethyl 4-chloro-5-oxooxolane-2-carboxylate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-chloro-5-oxooxolane-2-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
Chemistry: Methyl 4-chloro-5-oxooxolane-2-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the development of new chemical entities.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving oxolane derivatives.
Medicine: The compound’s potential pharmacological properties are being explored for the development of new drugs. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure allows for the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-5-oxooxolane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 4-oxooxolane-3-carboxylate: Similar in structure but lacks the chlorine atom.
Methyl 5-chloro-1H-indole-2-carboxylate: Contains a different heterocyclic ring system.
Methyl 5-(2-chlorophenyl)-4-oxazolecarboxylate: Features an oxazole ring instead of an oxolane ring.
Uniqueness: Methyl 4-chloro-5-oxooxolane-2-carboxylate is unique due to the presence of both a chlorine atom and a carboxylate ester group. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
89630-71-7 |
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Molecular Formula |
C6H7ClO4 |
Molecular Weight |
178.57 g/mol |
IUPAC Name |
methyl 4-chloro-5-oxooxolane-2-carboxylate |
InChI |
InChI=1S/C6H7ClO4/c1-10-6(9)4-2-3(7)5(8)11-4/h3-4H,2H2,1H3 |
InChI Key |
AZKZSDXLABUIKP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C(=O)O1)Cl |
Origin of Product |
United States |
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